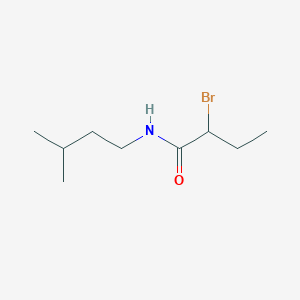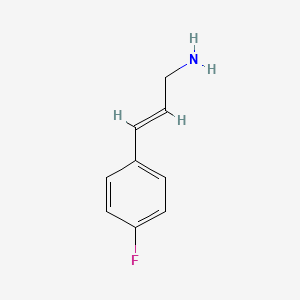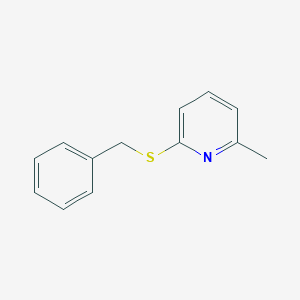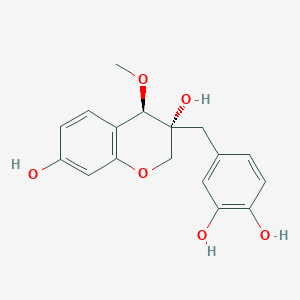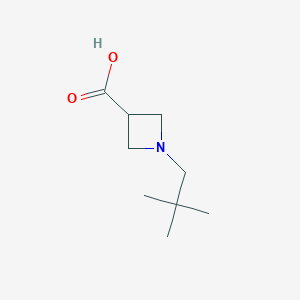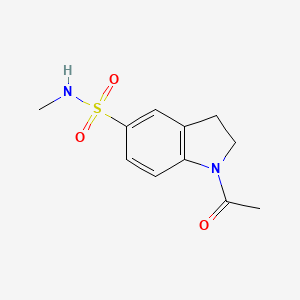
Aerugidiol
Overview
Description
Aerugidiol is a bridge-head oxygenated sesquiterpene isolated from the rhizomes of Curcuma aeruginosa . It is a naturally occurring compound with a molecular formula of C15H22O3 . This compound is known for its unique structure and significant biological activities, making it a subject of interest in various scientific fields.
Scientific Research Applications
Chemistry: Aerugidiol is used as a model compound for studying sesquiterpene synthesis and reactivity.
Biology: It has shown potential in modulating biological pathways and has been studied for its effects on cellular processes.
Industry: It is used in the formulation of natural products and supplements due to its beneficial properties.
Safety and Hazards
Mechanism of Action
Target of Action
Aerugidiol is a bridge-head oxygenated sesquiterpene Sesquiterpenes, a class of compounds to which this compound belongs, are known to interact with a variety of biological targets, including proteins and enzymes involved in inflammatory and immune responses .
Mode of Action
It has been found to show a protective effect against d-galactosamine (d-galn)/lipopolysaccharide-induced acute liver injury in mice . This suggests that this compound may interact with cellular targets involved in the inflammatory response and liver function, although the exact mechanisms remain to be elucidated.
Biochemical Pathways
Given its protective effects against liver injury , it can be inferred that this compound may influence pathways related to inflammation and liver function
Pharmacokinetics
As a sesquiterpene, this compound is likely to be lipophilic , which could influence its bioavailability and distribution within the body.
Result of Action
This compound has been found to show a protective effect against D-galactosamine (D-GalN)/lipopolysaccharide-induced acute liver injury in mice . This suggests that the compound may have hepatoprotective properties, potentially by reducing inflammation or modulating liver function.
Biochemical Analysis
Biochemical Properties
It is known that Aerugidiol interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that it may have inhibitory effects on lipopolysaccharide (LPS)-induced Toll-like receptor 4 (TLR4) activation in THP-1-Blue cells .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aerugidiol involves the extraction from the rhizomes of Curcuma aeruginosa. The process typically includes the following steps:
Extraction: The rhizomes are dried and powdered, followed by extraction using solvents such as ethanol or acetone.
Isolation: The extract is subjected to chromatographic techniques to isolate this compound.
Purification: Further purification is achieved through recrystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows similar extraction and purification techniques as described above. The scalability of the process depends on the availability of raw materials and the efficiency of the extraction methods.
Chemical Reactions Analysis
Types of Reactions: Aerugidiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxygenated and reduced derivatives of this compound, which can have different biological activities and properties .
Comparison with Similar Compounds
Aerugidiol is compared with other similar sesquiterpenes, highlighting its uniqueness:
Similar Compounds: Compounds such as furanodiene, germacrone, curdione, and curcumenol share structural similarities with this compound.
References
Properties
IUPAC Name |
(3S,3aR,8aR)-3,8a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4-tetrahydroazulen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-9(2)11-8-13-14(4,17)5-6-15(13,18)10(3)7-12(11)16/h7,13,17-18H,5-6,8H2,1-4H3/t13-,14+,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQJBPRUTQTCMW-ILXRZTDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C)C)CC2C1(CCC2(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(=C(C)C)C[C@H]2[C@@]1(CC[C@]2(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318401 | |
| Record name | Aerugidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116425-35-5 | |
| Record name | Aerugidiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116425-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aerugidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of aerugidiol?
A1: While a molecular formula and weight weren't explicitly provided in the provided research excerpts, its structure elucidation reveals it to be a bridge-head oxygenated guaiane sesquiterpene []. Spectroscopic data, including NMR, would be needed for complete characterization.
Q2: Which plant species is this compound most commonly isolated from?
A2: this compound has been isolated from several Curcuma species, notably Curcuma aeruginosa [, ], where it gets its name.
Q3: Are there any studies on the in vitro or in vivo efficacy of this compound?
A3: While some of the research articles mention that this compound was found alongside other bioactive compounds, there's limited information specifically about its isolated in vitro or in vivo efficacy in the provided excerpts. One study noted that, contrary to previous in vitro findings, this compound did not exhibit a protective effect against D-galactosamine-induced liver injury in mice at a dose of 50 mg/kg [].
Q4: What analytical methods are typically employed to identify and quantify this compound?
A4: Research utilizes chromatographic techniques, including silica gel, Sephadex LH-20, ODS chromatography, and HPLC, to isolate this compound [, , ]. A study on Curcuma wenyujin also employed these methods and confirmed the compound's identity through spectral analysis [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


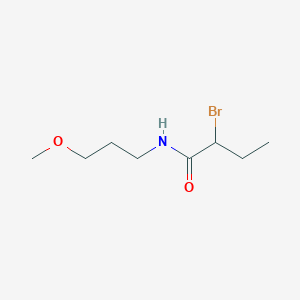
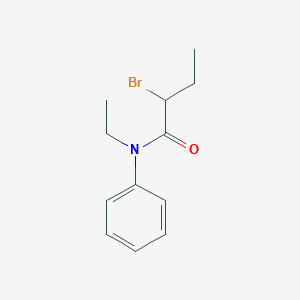
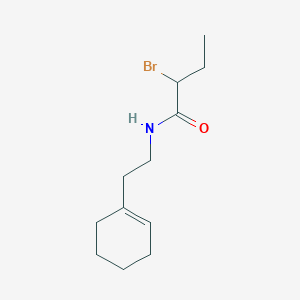

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide](/img/structure/B3033673.png)

